1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE
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Overview
Description
1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-1H-benzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: These compounds share a similar benzimidazole core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are structurally related to benzimidazoles.
Uniqueness
1-(2-PHENYL-9-PROPYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-1-ETHANONE is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-phenyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-13-22-16-11-7-8-12-17(16)23-19(14(2)24)18(21-20(22)23)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHTKHDRUXMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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